4,4-Dimethylimidazolidin-2-one
Overview
Description
4,4-Dimethylimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C5H10N2O. It is a derivative of imidazolidinone, characterized by the presence of two methyl groups at the 4th position of the imidazolidinone ring. This compound is known for its stability and versatility, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N,N’-dimethylurea with formaldehyde under acidic conditions. Another method includes the reaction of 1,2-diamines with carbonyl compounds, followed by cyclization .
Industrial Production Methods: In industrial settings, this compound is typically produced through the oxidative carbonylation of N,N’-dimethylurea. This process involves the use of a palladium catalyst and carbon monoxide in the presence of an oxidant, such as oxygen .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
4,4-Dimethylimidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activity and thereby reducing the growth of prostate cancer cells. The compound’s flexibility and ability to form non-covalent interactions with the receptor are crucial for its efficacy .
Comparison with Similar Compounds
Imidazolidin-2-one: The parent compound without the methyl groups at the 4th position.
Benzimidazolidin-2-one: A benzene ring fused to the imidazolidinone ring.
Thiohydantoin: A sulfur-containing analogue used in similar applications.
Uniqueness: 4,4-Dimethylimidazolidin-2-one is unique due to its enhanced stability and reactivity, attributed to the presence of the two methyl groups. These structural modifications improve its pharmacokinetic properties and make it a valuable scaffold in drug design .
Properties
IUPAC Name |
4,4-dimethylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLLLHYGMMQKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283209 | |
Record name | 4,4-dimethyl-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24572-33-6 | |
Record name | NSC30468 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-dimethyl-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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